
2-(4-chlorophenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride is a useful research compound. Its molecular formula is C15H15Cl2N and its molecular weight is 280.19. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- A study focused on the synthesis and characterization of Co(III) complexes, including their structural analysis through X-ray diffraction. This research contributes to the understanding of molecular structures and bonding, which can be fundamental in developing new materials with specific properties (Amirnasr et al., 2001).
Antimicrobial and Antiviral Properties
- Research on bis[(2-chlorocarbonyl)phenyl] diselenide reactions with various mono- and bisnucleophiles, including aminophenols and amines, has led to new antimicrobial and antiviral diphenyl diselenides. These compounds exhibited significant activity against Gram-positive bacteria, E. coli, fungi, and human herpes virus type 1 (HHV-1), showcasing their potential in medical and pharmaceutical applications (Giurg et al., 2017).
Corrosion Inhibition
- An investigation into the corrosion inhibition performances of amine derivative compounds on mild steel in HCl medium utilized electrochemical measurements and surface analysis. This study demonstrates the potential of these compounds in protecting industrial materials, which is crucial for extending the lifespan of metal structures and components (Boughoues et al., 2020).
Environmental Remediation
- Eco-friendly polythiophene(keto-amine)s based on a cyclopentanone moiety were synthesized and characterized for environmental remediation purposes. These polymers showed promise in the selective extraction of metal ions, highlighting their potential in addressing pollution and contamination issues (Hussein, 2018).
Molecular Dynamics and Quantum Chemical Studies
- Molecular dynamics simulation and quantum chemical studies have been employed to predict the corrosion inhibition performances of various derivatives. These theoretical approaches help in understanding the interaction mechanisms at the molecular level, facilitating the design of more effective corrosion inhibitors (Kaya et al., 2016).
Properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-dihydroinden-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN.ClH/c16-14-7-5-13(6-8-14)15(17)9-11-3-1-2-4-12(11)10-15;/h1-8H,9-10,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLOAJPSWQYWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C3=CC=C(C=C3)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-nitro-2-(tert-pentyl)-6H-dibenzo[b,f][1,4]oxazocin-11(12H)-one](/img/structure/B2589881.png)
![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/no-structure.png)
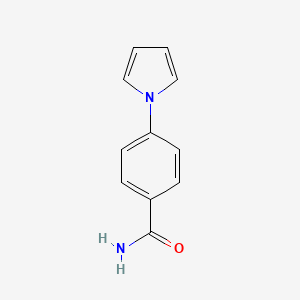
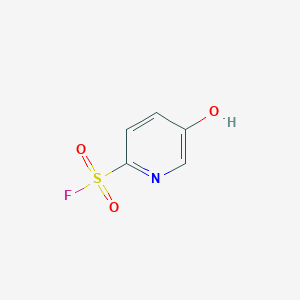
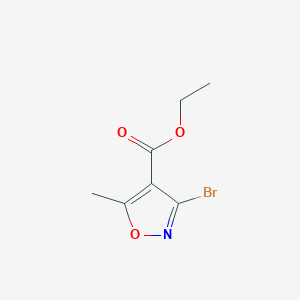
![ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2589886.png)


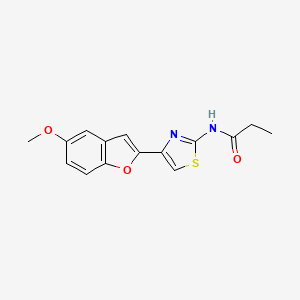
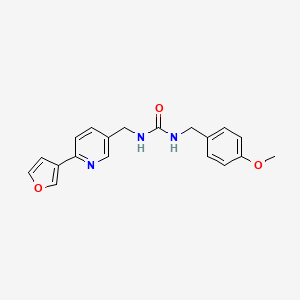
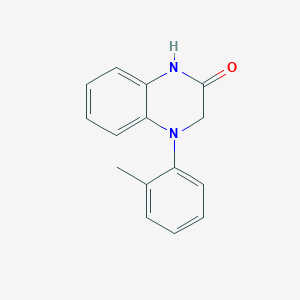
![1-(2-((4-butylphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2589900.png)
![1-(3,4-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2589901.png)
![3-[(4-bromophenyl)methyl]-1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2589902.png)
